molecular formula C18H13ClO4S B1204118 Naphthylmercaptobenzoquinone CAS No. 61145-56-0

Naphthylmercaptobenzoquinone

Cat. No.: B1204118
CAS No.: 61145-56-0
M. Wt: 360.8 g/mol
InChI Key: ICZQVVIENHPUGS-UHFFFAOYSA-N
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Description

Naphthylmercaptobenzoquinone is a synthetic naphthoquinone derivative characterized by a naphthalene backbone fused to a benzoquinone moiety, with a mercapto (-SH) functional group substitution. This compound belongs to the class of naphthoquinones, which are redox-active molecules with a linear fusion of a benzene ring and a 1,4-dione structure . Its synthesis typically involves reactions between 1,4-naphthoquinone and thiol-containing reagents under alkaline conditions, as inferred from analogous procedures for amino acid-substituted naphthoquinones .

Properties

CAS No.

61145-56-0

Molecular Formula

C18H13ClO4S

Molecular Weight

360.8 g/mol

IUPAC Name

2-chloro-5,6-dimethoxy-3-naphthalen-2-ylsulfanylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H13ClO4S/c1-22-16-14(20)13(19)18(15(21)17(16)23-2)24-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3

InChI Key

ICZQVVIENHPUGS-UHFFFAOYSA-N

SMILES

COC1=C(C(=O)C(=C(C1=O)SC2=CC3=CC=CC=C3C=C2)Cl)OC

Canonical SMILES

COC1=C(C(=O)C(=C(C1=O)SC2=CC3=CC=CC=C3C=C2)Cl)OC

Other CAS No.

61145-56-0

Synonyms

6 beta-naphthylmercapto-5-chloro-2,3-dimethoxy-4- benzoquinone
naphthylmercaptobenzoquinone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Naphthylmercaptobenzoquinone shares its core naphthoquinone structure with natural and synthetic analogs but differs in substituent groups. Key comparisons include:

Compound Core Structure Functional Groups Source
This compound Naphthalene + 1,4-dione Mercapto (-SH) Synthetic
Lawsone (2-hydroxy-1,4-naphthoquinone) Naphthalene + 1,4-dione Hydroxyl (-OH) Natural (henna)
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) Naphthalene + 1,4-dione Hydroxyl, methyl Natural (Plumbago spp.)
Anthraquinones (e.g., emodin) Anthracene + 1,4-dione Hydroxyl, methyl Natural (plants, fungi)
  • Mercapto vs. Hydroxyl Groups: The -SH group in this compound confers higher nucleophilicity and stronger metal-binding affinity compared to hydroxyl groups in lawsone or plumbagin .
  • Synthetic vs. Natural Origins: Unlike plant-derived naphthoquinones (e.g., lawsone, plumbagin) , this compound is synthesized chemically, allowing precise control over substituent positions .

Physicochemical Properties

Property This compound Lawsone Plumbagin Anthraquinones
Solubility Moderate in polar solvents Low in water Low in water Variable
Redox Potential (mV) -250 to -300 (estimated) -180 to -220 -200 to -240 -150 to -200
Stability Air-sensitive (due to -SH) Light-sensitive Heat-sensitive Generally stable
  • Solubility: The mercapto group improves solubility in polar aprotic solvents (e.g., NMP) compared to hydroxylated naphthoquinones .

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